molecular formula C19H15F4N3O B11446155 N-(4-fluorobenzyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(4-fluorobenzyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11446155
M. Wt: 377.3 g/mol
InChI Key: MZTFCUSRGDDALU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine: is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) and solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15F4N3O

Molecular Weight

377.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H15F4N3O/c1-27-15-4-2-3-13(9-15)16-10-17(19(21,22)23)26-18(25-16)24-11-12-5-7-14(20)8-6-12/h2-10H,11H2,1H3,(H,24,25,26)

InChI Key

MZTFCUSRGDDALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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